
(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol is an organic compound that features a pyridine ring attached to an azetidine ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with an azetidine compound in the presence of a base. The reaction conditions often involve solvents such as tetrahydrofuran (THF) or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
化学反応の分析
Types of Reactions
(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the azetidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted azetidine derivatives.
科学的研究の応用
(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and molecular targets are still under investigation.
類似化合物との比較
Similar Compounds
- (1-(Pyridin-2-ylmethyl)azetidin-3-yl)methanol
- (1-(Pyridin-4-ylmethyl)azetidin-3-yl)methanol
- (1-(Pyridin-3-ylmethyl)azetidin-2-yl)methanol
Uniqueness
(1-(Pyridin-3-ylmethyl)azetidin-3-yl)methanol is unique due to the specific positioning of the pyridine ring and the azetidine ring, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can result in different reactivity and interaction profiles, making it a valuable compound for further research and development.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
[1-(pyridin-3-ylmethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c13-8-10-6-12(7-10)5-9-2-1-3-11-4-9/h1-4,10,13H,5-8H2 |
InChIキー |
ITOUEKSDVCPMII-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CC2=CN=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


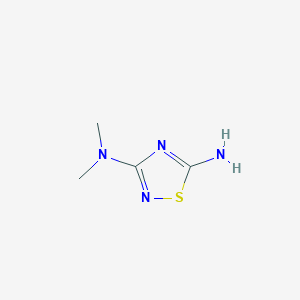

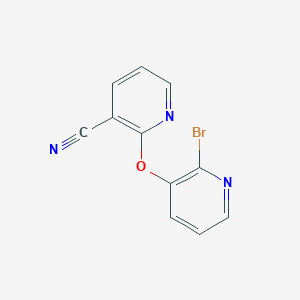

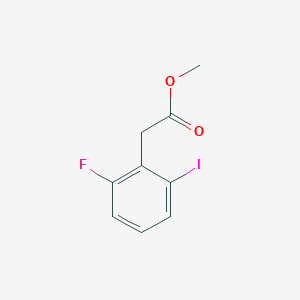

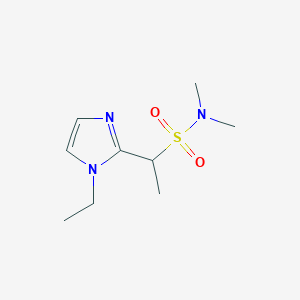
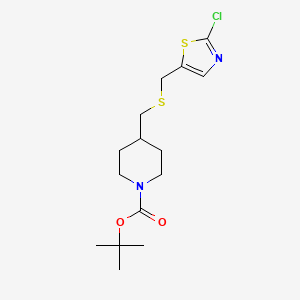
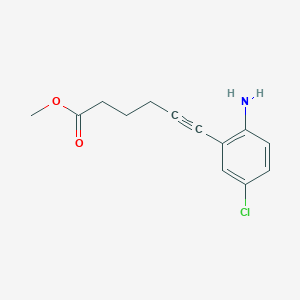
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)

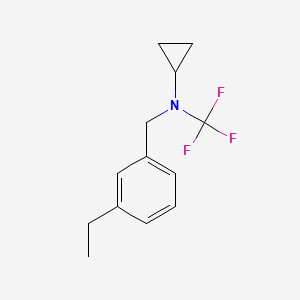
![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)
![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
